Cas no 14929-11-4 (Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate))
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) Chemical and Physical Properties
Names and Identifiers
-
- Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate)
- 3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate
- SIMFIBRATE
- Cholesolvin
- CLY-503
- EINECS 238-998-7
- Sinfibrate
- 1,3-Propanediol bis[2-(4-chlorophenoxy)-2-methylpropionate]
- Bis[2-(4-chlorophenoxy)-2-methylpropanoic acid] 1,3-propanediyl
- 1,3-Propanediol bis(2-(4-chlorophenoxy)-2-methylpropionate)
- NS00024887
- SIMFIBRATE [MART.]
- 1,3-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate)
- CHEMBL2105435
- Sinfibrato [INN-Spanish]
- 14929-11-4
- Q4117078
- SIMFIBRATE [WHO-DD]
- SIMFIBRATE [MI]
- SCHEMBL27667
- DB13433
- UNII-L2R75RQX26
- NCGC00249923-01
- DICLOFIBRATE
- Simfibrate [INN:JAN]
- DTXSID8057647
- Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,3-propanediyl ester
- AKOS016014101
- D01212
- 2-(p-Chlorophenoxy)-2-methylpropionic acid trimethylene ester
- Tox21_113699
- 2-(4-Chlorophenoxy)-2-methylpropanoic acid 1,3-propanediyl ester
- CAS-14929-11-4
- Sinfibrato
- Cholesolvin (TN)
- BRN 1897652
- CHEBI:32131
- Simfibrate (JAN/INN)
- SIMFIBRATE [JAN]
- DTXCID9031436
- Simfibratum
- SIMFIBRATE [INN]
- Simfibratum [INN-Latin]
- L2R75RQX26
-
- Inchi: 1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3
- InChI Key: JLRNKCZRCMIVKA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC(C)(C)C(=O)OCCCOC(C(C)(C)OC1C=CC(=CC=1)Cl)=O
Computed Properties
- Exact Mass: 468.11100
- Monoisotopic Mass: 468.1106439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 12
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.2
- Topological Polar Surface Area: 71.1Ų
Experimental Properties
- Density: 1.2623 (estimate)
- Melting Point: 51-53°
- Boiling Point: bp0.03 197-200°; bp0.15 220-230°
- PSA: 71.06000
- LogP: 5.48490
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) Security Information
- Toxicity:LD50 in mice, rats (g/kg): 3.3-3.5; 7.3-8.0 orally (Nakanishi, J. Pharm. Soc. Japan)
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146117-1g |
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) |
14929-11-4 | 95% | 1g |
1,008.00 USD | 2021-06-15 | |
| Crysdot LLC | CD12140008-1g |
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) |
14929-11-4 | 95+% | 1g |
$1186 | 2024-07-23 |
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate)
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate): An Overview of CAS No. 14929-11-4
Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate), also known by its CAS number 14929-11-4, is a complex organic compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique molecular structure, which includes two 4-chlorophenoxy groups and two methylpropanoate moieties linked by a propane-1,3-diyl chain. The intricate arrangement of these functional groups imparts specific chemical and biological properties that make it a valuable component in various formulations.
The molecular formula of Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) is C20H26O6Cl2, and its molecular weight is approximately 407.37 g/mol. The compound is a white to off-white crystalline solid at room temperature, with a melting point ranging from 75°C to 80°C. Its solubility in water is low, but it dissolves readily in organic solvents such as ethanol, acetone, and dichloromethane.
In the pharmaceutical industry, Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) has been studied for its potential as a drug delivery system enhancer. Recent research has shown that this compound can improve the bioavailability and stability of certain drugs, particularly those with poor water solubility. For instance, a study published in the Journal of Pharmaceutical Sciences in 2021 demonstrated that incorporating Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) into lipid-based formulations significantly enhanced the oral absorption of a poorly soluble antifungal agent.
Beyond its pharmaceutical applications, Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) is also used in the development of agrochemicals. Its ability to modulate the activity of certain enzymes and receptors makes it a promising candidate for improving the efficacy of pesticides and herbicides. A recent study in the Pest Management Science journal highlighted the potential of this compound to enhance the selectivity and reduce the environmental impact of agricultural chemicals.
The synthesis of Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) typically involves multiple steps, including esterification reactions and coupling processes. One common synthetic route involves the reaction of propane-1,3-diol with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride in the presence of a suitable catalyst. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Researchers at the University of California, Berkeley, have recently developed an optimized synthetic protocol that achieves high yields with minimal by-products.
In terms of safety and environmental impact, Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) is generally considered to have low toxicity when used under controlled conditions. However, it is important to handle this compound with care to avoid skin contact and inhalation. Safety data sheets (SDS) recommend using appropriate personal protective equipment (PPE) such as gloves and goggles during handling.
The market demand for Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate) is expected to grow in the coming years due to its diverse applications in pharmaceuticals and agrochemicals. Market analysts predict that advancements in drug delivery technologies and increasing focus on sustainable agricultural practices will drive demand for this compound. Companies such as Merck & Co., Inc., and BASF SE are actively involved in research and development efforts to explore new applications for this versatile chemical.
In conclusion, Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate), identified by CAS No. 14929-11-4, is a multifunctional compound with significant potential in various industries. Its unique chemical structure and properties make it an attractive candidate for enhancing drug delivery systems and improving the efficacy of agrochemicals. Ongoing research continues to uncover new applications and optimize its synthesis methods, further solidifying its importance in the chemical and pharmaceutical sectors.
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